molecular formula C11H13BrINO2 B13508236 tert-Butyl (3-bromo-4-iodophenyl)carbamate

tert-Butyl (3-bromo-4-iodophenyl)carbamate

Cat. No.: B13508236
M. Wt: 398.03 g/mol
InChI Key: NZPWWSKOYWECIE-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2 . It is a derivative of carbamate, featuring both bromine and iodine substituents on the phenyl ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-4-iodophenyl)carbamate typically involves the following steps:

    Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine substituents at the 3 and 4 positions, respectively.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine substituents on the phenyl ring make this compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation typically leads to the formation of corresponding carbonyl compounds.

    Reduction Products: Reduction can yield amines or alcohols, depending on the specific conditions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl (3-bromo-4-iodophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-iodophenyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine substituents on the phenyl ring make it a versatile intermediate in various chemical reactions. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine, which can further participate in subsequent reactions.

Comparison with Similar Compounds

  • tert-Butyl (3-bromo-5-iodophenyl)carbamate
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
  • tert-Butyl carbamate

Comparison:

  • tert-Butyl (3-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine substituents, which influences its reactivity and applications.
  • tert-Butyl (3-bromo-5-iodophenyl)carbamate has a similar structure but with the iodine substituent at the 5 position, leading to different reactivity patterns.
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring, which alters its chemical properties and potential applications.
  • tert-Butyl carbamate lacks the halogen substituents, making it less reactive in certain types of chemical reactions.

Properties

Molecular Formula

C11H13BrINO2

Molecular Weight

398.03 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-iodophenyl)carbamate

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

NZPWWSKOYWECIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Br

Origin of Product

United States

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